![molecular formula C6H9F3O B2627355 2-Propyl-2-(trifluoromethyl)oxirane CAS No. 2247106-30-3](/img/structure/B2627355.png)
2-Propyl-2-(trifluoromethyl)oxirane
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Overview
Description
“2-Propyl-2-(trifluoromethyl)oxirane” is also known as “2-(Trifluoromethyl)oxirane” and has the molecular formula C3H3F3O . It is a fluorinated organic compound with the chemical formula C6H3F7O . It is a colorless liquid with a faint odor, and is commonly used as a reactive intermediate in the synthesis of various fluorinated compounds .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 3,3,3-trifluoropropene with N-bromosuccinimide in acetic acid at 65—70 °C, which affords 3-acetoxy-2-bromo-1,1,1-trifluoropropane. When treated with an alkali, the latter is readily converted into (trifluoromethyl)oxirane .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C3H3F3O . It has an average mass of 112.050 Da and a monoisotopic mass of 112.013596 Da .
Physical And Chemical Properties Analysis
“this compound” has a boiling point of 81 °C and a density of 0.975 g/mL at 25 °C . Its refractive index is 1.32 .
Scientific Research Applications
Synthesis and Stereochemistry
- Enantiomeric Purity and Synthesis : 2-Propyl-2-(trifluoromethyl)oxirane is used in the synthesis of enantiomerically pure trifluorolactic acids, demonstrating potential in synthetic chemistry for producing enantiomerically pure compounds (Bussche-Hünnefeld et al., 1992).
Chemical Reactivity and Catalysis
- Regio- and Diastereoselective Reactions : This compound is involved in regio- and diastereoselective ring-opening reactions, illustrating its potential in producing specific chiral compounds, which is essential in pharmaceutical synthesis (Li et al., 2010).
- Phase Transfer Catalysis : Its reaction with alcohols under phase transfer catalysis conditions highlights its versatility in organic synthesis, particularly in the production of tertiary alcohols (Petrov, 2004).
- Stereospecific Alkylation : The stereospecific alkylation of alpha-trifluoromethyl oxiranyl anion derived from this compound demonstrates its role in creating optically active trifluoromethylated tertiary alcohols (Yamauchi et al., 2002).
Pharmaceutical Applications
- Anti-malarial Activity : Derivatives of this compound have shown potent anti-malarial activity, making it valuable in drug discovery and medicinal chemistry (Dalal et al., 2019).
Material Science and Polymer Chemistry
- Elastomeric Properties : Variants of this compound, such as poly((2-chloroethyl)oxirane), exhibit elastomeric properties and reactivity, indicating its potential in creating new polyether elastomers (Shih et al., 1982).
Molecular Interactions and Spectroscopy
- Weak Hydrogen Bonds : The oxirane-trifluoromethane dimer, involving this compound, shows weak hydrogen bonding interactions, contributing to the understanding of non-covalent interactions in molecular chemistry (Alonso et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-propyl-2-(trifluoromethyl)oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c1-2-3-5(4-10-5)6(7,8)9/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHNQWUHAOYZCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CO1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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